Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate
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Overview
Description
Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 4-position and a prop-2-yn-1-ylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate typically involves the reaction of 2-aminopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then esterified using methyl chloroformate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways. These ROS can then interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Comparison: Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-(prop-2-ynylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-5-11-9-7-8(4-6-12-9)10(13)14-2/h1,4,6-7H,5H2,2H3,(H,11,12) |
InChI Key |
JWUGNFJOXUJBCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)NCC#C |
Origin of Product |
United States |
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